4-Methyl-N-(1-{N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzene ring, a sulfonamide group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the hydrazinecarbonyl group and the attachment of the nitrophenyl moiety. Common synthetic routes may include:
Formation of the Hydrazinecarbonyl Group: This step involves the reaction of hydrazine with a carbonyl compound under controlled conditions.
Attachment of the Nitrophenyl Moiety: The nitrophenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
DNA Intercalation: Intercalating into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide: shares similarities with other sulfonamide derivatives and hydrazinecarbonyl compounds.
Sulfonamide Derivatives: Compounds with similar sulfonamide groups, such as sulfanilamide and sulfamethoxazole.
Hydrazinecarbonyl Compounds: Compounds with hydrazinecarbonyl moieties, such as hydrazinecarboxamide and hydrazinecarbothioamide.
Uniqueness
The uniqueness of 4-Methyl-N-(1-{N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O5S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H18N4O5S/c1-12-7-9-15(10-8-12)27(25,26)20-13(2)17(22)19-18-11-14-5-3-4-6-16(14)21(23)24/h3-11,13,20H,1-2H3,(H,19,22)/b18-11+ |
InChI Key |
IFPZZZCYDGLPNN-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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